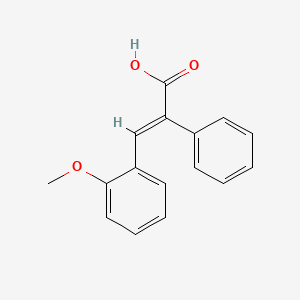

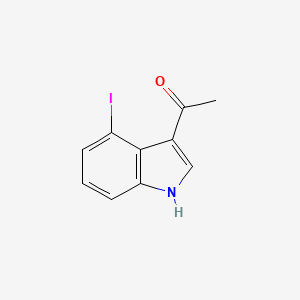

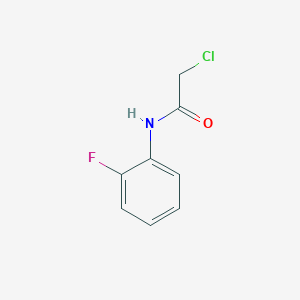

![molecular formula C8H6ClNOS B1363808 2-Chloro-4-methoxybenzo[d]thiazole CAS No. 3507-27-5](/img/structure/B1363808.png)

2-Chloro-4-methoxybenzo[d]thiazole

Übersicht

Beschreibung

2-Chloro-4-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H6ClNOS . It is a solid substance and is used in various research and development activities .

Synthesis Analysis

The synthesis of 2-Chloro-4-methoxybenzo[d]thiazole involves the reaction of 2-amino-4-methoxybenzothiazole with copper (II) chloride and isopentyl nitrite in acetonitrile at 65°C . The reaction is carried out in an inert atmosphere for 2 hours .Molecular Structure Analysis

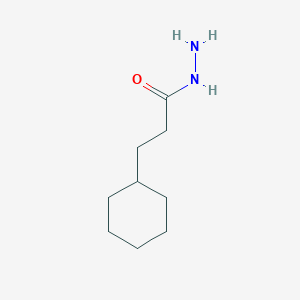

The molecular structure of 2-Chloro-4-methoxybenzo[d]thiazole is represented by the InChI code 1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 . The molecular weight of the compound is 199.66 .Chemical Reactions Analysis

Thiazoles, including 2-Chloro-4-methoxybenzo[d]thiazole, exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly influenced by the substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis

2-Chloro-4-methoxybenzo[d]thiazole is a solid substance . It has a molecular weight of 199.66 . The compound has a boiling point of 293.495°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Modeling and Optoelectronic Applications

- 2-Chloro-4-methoxybenzo[d]thiazole derivatives have been studied for their electronic and nonlinear optical (NLO) properties. These properties suggest potential applications in optoelectronics and photonics. The study involved quantum chemical modeling and spectroscopic analysis of azo derivatives absorbing light in the visible range, including 2-Chloro-4-methoxybenzo[d]thiazole-related compounds (Huo et al., 2021).

Antimicrobial Applications

- Derivatives of 2-Chloro-4-methoxybenzo[d]thiazole have shown significant antibacterial and antifungal activities. This is particularly evident in the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxybenzohydrazide moiety. These compounds demonstrated notable antimicrobial effects against various strains (Kumar et al., 2013).

Cancer Research and Tubulin Polymerization Inhibition

- In cancer research, structural modifications of 2-Chloro-4-methoxybenzo[d]thiazole have led to the development of SMART agents (4-substituted methoxybenzoyl-aryl-thiazoles), showing improved antiproliferative activity against melanoma and prostate cancer cells. These compounds are found to inhibit tubulin polymerization (Lu et al., 2009).

Lanthanides Research

- 2-Chloro-4-methoxybenzo[d]thiazole has been utilized in the study of lanthanides. The synthesis and investigation of 4-chloro-2-methoxybenzoates of light lanthanides(III) have provided insights into their magnetic moments and thermal properties. This research aids in understanding the metal-ligand bonding in these compounds, primarily electrostatic in nature (Ferenc et al., 2007).

Molecular Docking and Quantum Chemical Calculations

- The compound has been studied through molecular docking and quantum chemical calculations to predict its biological effects. These studies involve analyzing molecular structure, spectroscopic data, and molecular electrostatic potential to evaluate potential biological applications (Viji et al., 2020).

Corrosion Inhibition

- Derivatives of 2-Chloro-4-methoxybenzo[d]thiazole, specifically thiazole hydrazones, have shown potential as corrosion inhibitors. They effectively suppress corrosion processes in acidic media, indicating their application in materials science and engineering (Chaitra et al., 2016).

Isoxazole Derivatives for Cancer Cell Cycle Regulation

- Isoxazole derivatives of 2-Chloro-4-methoxybenzo[d]thiazole have been synthesized and evaluated for cytotoxicity against various cancer cell lines. They have shown potential in inducing G2/M cell cycle arrest and apoptosis in cancer cells, highlighting their application in cancer therapy (Kumbhare et al., 2014).

Safety And Hazards

The safety information available for 2-Chloro-4-methoxybenzo[d]thiazole indicates that it has a GHS07 signal word “Warning” and hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCTXJVKIFYBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365946 | |

| Record name | 2-Chloro-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-4-methoxybenzo[d]thiazole | |

CAS RN |

3507-27-5 | |

| Record name | 2-Chloro-4-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

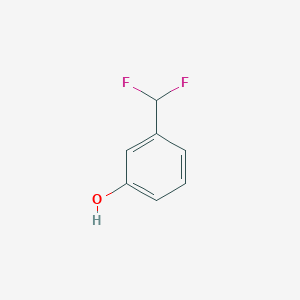

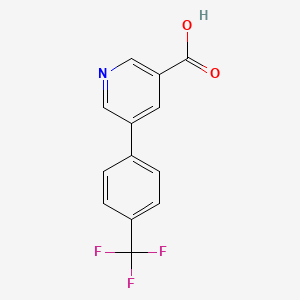

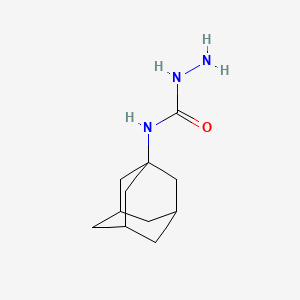

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)